Cas no 2092503-04-1 (4-amino-N-(2-methylpropyl)-4H,5H,6H-pyrrolo1,2-c1,2,3triazole-3-carboxamide)

4-amino-N-(2-methylpropyl)-4H,5H,6H-pyrrolo1,2-c1,2,3triazole-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 4H-Pyrrolo[1,2-c][1,2,3]triazole-3-carboxamide, 4-amino-5,6-dihydro-N-(2-methylpropyl)-
- 4-amino-N-(2-methylpropyl)-4H,5H,6H-pyrrolo1,2-c1,2,3triazole-3-carboxamide
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- Inchi: 1S/C10H17N5O/c1-6(2)5-12-10(16)8-9-7(11)3-4-15(9)14-13-8/h6-7H,3-5,11H2,1-2H3,(H,12,16)
- InChI Key: FCVQWVJCWWXRJP-UHFFFAOYSA-N
- SMILES: N1C(C(NCC(C)C)=O)=C2C(N)CCN2N=1
4-amino-N-(2-methylpropyl)-4H,5H,6H-pyrrolo1,2-c1,2,3triazole-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-322823-1.0g |
4-amino-N-(2-methylpropyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxamide |
2092503-04-1 | 1.0g |
$0.0 | 2023-02-24 | ||
Enamine | EN300-322823-1g |
4-amino-N-(2-methylpropyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxamide |
2092503-04-1 | 1g |
$0.0 | 2023-09-04 |
4-amino-N-(2-methylpropyl)-4H,5H,6H-pyrrolo1,2-c1,2,3triazole-3-carboxamide Related Literature
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
Additional information on 4-amino-N-(2-methylpropyl)-4H,5H,6H-pyrrolo1,2-c1,2,3triazole-3-carboxamide
4-Amino-N-(2-Methylpropyl)-4H,5H,6H-Pyrrolo[1,2-c][1,2,3]Triazole-3-Carboxamide: A Comprehensive Overview
The compound with CAS No. 2092503-04-1, known as 4-amino-N-(2-methylpropyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of pyrrolo-triazole derivatives, which are known for their unique structural features and potential applications in drug design and catalysis.
Pyrrolo-triazole derivatives have been extensively studied due to their ability to act as versatile platforms for the development of bioactive molecules. The 4-amino group in this compound plays a crucial role in its reactivity and selectivity. Recent studies have highlighted the potential of this compound as a building block for constructing complex heterocyclic systems with tailored properties. Its N-(2-methylpropyl) substituent further enhances its stability and solubility, making it an ideal candidate for various chemical transformations.
One of the most promising applications of 4-amino-N-(2-methylpropyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxamide lies in its use as a catalyst in organic synthesis. Researchers have demonstrated that this compound can facilitate the formation of C-N bonds under mild conditions, which is a critical step in the synthesis of pharmaceuticals and agrochemicals. Its ability to act as a transition metal-free catalyst has made it particularly valuable in green chemistry initiatives.
In addition to its catalytic applications, this compound has shown potential in the field of antimicrobial therapy. Studies have indicated that certain derivatives of pyrrolo-triazoles exhibit potent activity against pathogenic bacteria and fungi. The carboxamide group in this molecule contributes to its ability to interact with bacterial cell membranes, making it a promising candidate for the development of novel antibiotics.
The synthesis of 4-amino-N-(2-methylpropyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxamide involves a multi-step process that combines principles from both organic and organometallic chemistry. The key steps include the formation of the pyrrolo-triazole core through cyclization reactions and subsequent functionalization to introduce the amino and carboxamide groups. Advanced techniques such as microwave-assisted synthesis and continuous flow chemistry have been employed to optimize the production process.
From an analytical standpoint, this compound has been thoroughly characterized using modern spectroscopic techniques such as NMR (nuclear magnetic resonance) and MS (mass spectrometry). These analyses have confirmed its molecular structure and purity. Furthermore, computational studies using density functional theory (DFT) have provided insights into its electronic properties and reactivity patterns.
Looking ahead, the future of 4-amino-N-(2-methylpropyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxamide is likely to be shaped by its integration into larger molecular frameworks. Its role as a modular building block could lead to the discovery of new drugs with enhanced efficacy and reduced side effects. Additionally, its use in materials science could pave the way for innovative applications in sensors and electronic devices.
In conclusion, 4-amino-N-(2-methylpropyl)-4H,5H
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